![molecular formula C29H33N7 B14961046 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961046.png)
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with a molecular formula of C29H32N6
Métodos De Preparación
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the piperazine ring and the triazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted piperazines and triazines .
Aplicaciones Científicas De Investigación
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in specific physiological effects, such as flaccid paralysis in certain organisms.
Comparación Con Compuestos Similares
Similar compounds to 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine include:
Propiedades
Fórmula molecular |
C29H33N7 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H33N7/c1-2-22-13-15-25(16-14-22)31-29-33-26(32-28(30)34-29)21-35-17-19-36(20-18-35)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,27H,2,17-21H2,1H3,(H3,30,31,32,33,34) |
Clave InChI |
SGZLGIFMSDNZRM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


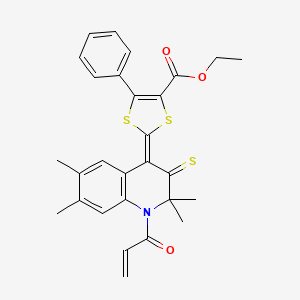
![1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960980.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14960984.png)
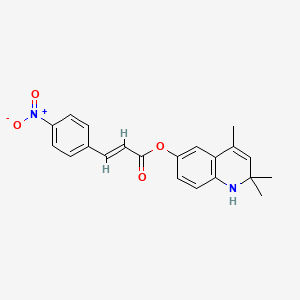
![4-(Biphenyl-4-ylcarbonyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14960993.png)
![Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14960998.png)
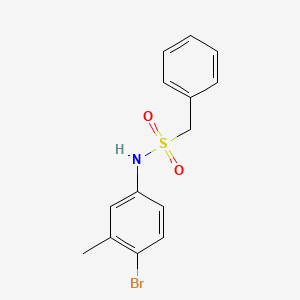
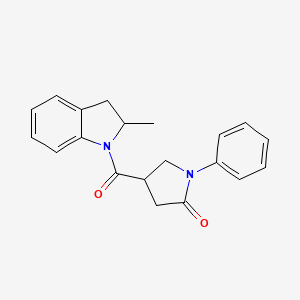
![N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961013.png)
![2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B14961026.png)
![6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14961044.png)
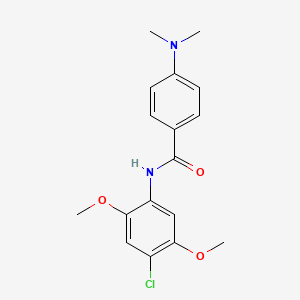
![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)

